Calcium metavanadate
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNZRZGKVWORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(VO3)2, CaO6V2 | |
| Record name | calcium metavanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893970 | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14100-64-2 | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Growth Mechanism Elucidation of Calcium Metavanadate Architectures
Solution-Based Synthesis Approaches for Calcium Metavanadate
Solution-based synthesis methods offer a versatile platform for the fabrication of this compound (CaV₂O₆) with controlled morphologies and properties. These techniques involve the reaction of precursors in a liquid medium, allowing for homogeneous mixing and precise control over reaction parameters.
Hydrothermal and Solvothermal Syntheses for Controlled Crystallization
Hydrothermal and solvothermal syntheses are widely employed for the crystallization of various calcium vanadate (B1173111) phases. These methods involve carrying out the synthesis in a sealed vessel, such as an autoclave, under controlled temperature and pressure. The solvent, typically water in hydrothermal synthesis, plays a crucial role in the dissolution and recrystallization of precursors, leading to the formation of crystalline products.
The morphology and crystal phase of the resulting calcium vanadate are highly dependent on experimental parameters such as temperature, reaction time, pH, and the choice of precursors. cambridge.orgresearchgate.net For instance, the synthesis of CaV₆O₁₆·3H₂O sponge-like macrostructures has been achieved through a simple hydrothermal method by adjusting the pH of the reaction system. acs.org By varying the concentration of precursors and reaction time, the transformation from microribbons to nanoribbons of monoclinic CaV₂O₆ can be achieved. researchgate.net The growth mechanism of these nanoribbons is often governed by Ostwald ripening and splitting processes. researchgate.net
In some cases, the use of surfactants is avoided, and the control over morphology is achieved by manipulating the reaction conditions. rsc.org For example, single-crystalline calcium vanadate nanorods with sheaf-shaped structures have been synthesized via a facile hydrothermal route using sodium orthovanadate and calcium acetate (B1210297) as raw materials without any surfactants. rsc.org The resulting hexagonal Ca₁₀V₆O₂₅ phase was confirmed by X-ray diffraction. rsc.org
The solvothermal method, a variation of the hydrothermal technique where a non-aqueous solvent is used, has also been employed for the synthesis of calcium vanadate composites. A calcium vanadate/vanadium oxide (CaV₃O₇/V₂O₃) composite, for instance, was prepared by a facile solvothermal synthesis. researchgate.net
Table 1: Influence of Hydrothermal Synthesis Parameters on Calcium Vanadate Products
| Precursors | Temperature (°C) | Time (h) | pH | Resulting Phase/Morphology |
| Sodium orthovanadate, Calcium acetate | 180 | 24 | - | Hexagonal Ca₁₀V₆O₂₅ nanorods rsc.org |
| Ammonium (B1175870) vanadate, Calcium acetate | - | - | Adjusted | Ca₁₀V₆O₂₅ straw-bundle, Ca₂V₂O₇ microplatelet, CaV₆O₁₆·3H₂O sponge acs.orgresearchgate.net |
| V₂O₅, Calcium halide | 100-220 | Several days | - | Anisotropic fibrous vanadates ethz.ch |
| NaVO₃ or NH₄VO₃, CaCl₂ | - | - | ≥ 12.5 | Ca₁₀V₆O₂₅ microspheres researchgate.net |
Sol-Gel Methodologies, including Pechini and Citrate-Complexation Routes
The sol-gel method is a versatile wet-chemical technique used for the synthesis of various oxide materials, including calcium vanadate. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. The Pechini and citrate-complexation routes are specific variations of the sol-gel method that utilize chelating agents to form stable metal complexes.
In the citrate-complexation route, citric acid is used as a complexing agent. frontiersin.org It forms stable complexes with metal ions in the solution, preventing their premature precipitation and ensuring a homogeneous distribution of cations on a molecular level. frontiersin.org This method has been successfully used to synthesize La₁₋ₓCaₓVO₄ and La₁₋ₓ₋ᵧEuᵧCaₓVO₄ powders. d-nb.info The process typically involves dissolving stoichiometric amounts of metal nitrates and ammonium metavanadate in water, followed by the addition of citric acid. frontiersin.orgd-nb.info The resulting solution is then heated to evaporate the solvent and form a gel, which is subsequently calcined to obtain the final product. d-nb.info
The Pechini method is an extension of the citrate-complexation route where a polyhydroxy alcohol, such as ethylene (B1197577) glycol, is added to the citrate-metal complex solution. Upon heating, a polyesterification reaction occurs between the citric acid and ethylene glycol, resulting in a polymeric resin that entraps the metal cations. This process further ensures the homogeneity of the final product. The sol-gel Pechini method has been used to synthesize CaV₂O₆ nanorods. dntb.gov.uapsgitech.ac.in
The sol-gel process has also been utilized to synthesize different phases of calcium vanadates, such as CaV₂O₆ and Ca₂V₂O₇, by controlling the reaction conditions. psgitech.ac.in The combination of sol-gel and electrospinning methods has been used to create ceramic nanofibers of other vanadates, a technique potentially applicable to calcium vanadate. researchgate.net
Table 2: Key Steps in Sol-Gel Synthesis of Calcium Vanadate
| Step | Description | Purpose |
| 1. Precursor Dissolution | Dissolving metal salts (e.g., nitrates) and a vanadium source in a solvent. | To create a homogeneous solution of metal ions. |
| 2. Complexation | Adding a chelating agent like citric acid. | To form stable metal complexes and prevent precipitation. frontiersin.org |
| 3. Gelation | Heating the solution to evaporate the solvent and form a viscous gel. In the Pechini method, polyesterification occurs. | To create a solid network with entrapped cations. |
| 4. Calcination | Heating the gel at high temperatures. | To decompose the organic components and form the crystalline calcium vanadate phase. d-nb.info |
Co-precipitation Techniques for this compound Formation
Co-precipitation is a straightforward and widely used method for synthesizing multicomponent oxide materials. This technique involves the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent. The key to this method is to ensure that all the desired cations precipitate together to form a homogeneous precursor.
In the context of this compound, co-precipitation typically involves reacting a soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble vanadate solution, like sodium vanadate (NaVO₃). 911metallurgist.com The pH of the solution is a critical parameter that significantly influences the composition and recovery of the precipitated calcium vanadate. 911metallurgist.com For instance, studies have shown that the CaO:V₂O₅ mole ratio in the precipitate remains constant at about 2 up to a pH of 9.0. 911metallurgist.com Above this pH, other calcium vanadate phases, such as 3CaO·V₂O₅, may form. 911metallurgist.com
The completeness of the precipitation is also affected by the initial concentration of vanadium in the solution and the amount of calcium salt added. 911metallurgist.com Increasing the quantity of the calcium precipitant can enhance the vanadium recovery. 911metallurgist.com The co-precipitation method has been used to obtain Ca₁₀V₆O₂₅, where the random nature of effective shocks between hydrated ionic clusters leads to a high degree of disorder in the particles. cdmf.org.br
One of the challenges in co-precipitation is controlling the morphology and particle size of the product. However, its simplicity and scalability make it an attractive method for the large-scale production of calcium vanadate precursors.
Microwave-Assisted Synthesis Protocols for this compound
Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for the preparation of various inorganic materials. This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. The volumetric and uniform heating provided by microwaves can also lead to products with improved crystallinity and unique morphologies. researchgate.netnih.gov
In the synthesis of this compound, microwave-assisted hydrothermal (MAH) methods have been successfully employed. researchgate.net For example, Ca₁₀V₆O₂₅ crystals with different morphologies have been synthesized in a short reaction time at 120 °C using the MAH method. researchgate.net The microwave radiation can promote the disaggregation of particles through dissolution and recrystallization processes. cdmf.org.br
Microwave-assisted precipitation is another variant where microwave heating is used to accelerate the precipitation process. researcher.life This approach has been used to synthesize other metal vanadates and could be adapted for calcium vanadate. The rapid heating can lead to a high nucleation rate, resulting in the formation of nanosized particles.
The combination of microwave heating with other synthesis techniques, such as the molten salt method, has also been explored for the rapid synthesis of calcium vanadate nanomaterials. researchgate.net This approach offers a high-yield, fast, and low-cost route to materials like CaV₂O₆ and CaV₆O₁₆·7H₂O. researchgate.net
Solid-State Reaction Pathways for this compound Formation
Solid-state reactions represent a traditional and straightforward approach to synthesizing ceramic materials like this compound. This method involves the direct reaction of solid precursors at high temperatures.
High-Temperature Calcination Routes from Oxide Precursors
The synthesis of this compound (CaV₂O₆) via high-temperature calcination typically involves the reaction of calcium oxide (CaO) or calcium carbonate (CaCO₃) with vanadium pentoxide (V₂O₅). conicet.gov.arustb.edu.cn The reaction is generally carried out in air at elevated temperatures.
Studies on the solid-state reaction between CaCO₃ and V₂O₅ in a 1:1 molar ratio have shown that the synthesis begins at around 400 °C and accelerates above 620 °C due to the formation of a eutectic compound. conicet.gov.ar Complete synthesis of the metavanadate can be achieved after one hour at 650 °C. conicet.gov.ar The reaction pathway is believed to proceed directly from CaCO₃ rather than from CaO that might form from the decomposition of the carbonate. conicet.gov.ar
The reaction between CaO and V₂O₅ is strongly influenced by the reaction temperature and the molar ratio of the reactants. ustb.edu.cn With a 1:1 molar ratio of CaO to V₂O₅, the intensity of the diffraction peaks for the reactants decreases with increasing temperature from 400 to 600 °C, while the intensity of the CaV₂O₆ peaks increases. ustb.edu.cn When the molar ratio is changed, other calcium vanadate phases, such as calcium pyrovanadate (Ca₂V₂O₇), can be formed. ustb.edu.cn
This method is advantageous due to its simplicity and the use of readily available and often inexpensive precursors. However, it typically requires high temperatures and long reaction times to ensure complete reaction and achieve phase purity. The resulting products are often in the form of micron-sized particles. ustb.edu.cn
Metathetic Solid-State Reactions Leading to this compound Hydrates
Metathetic solid-state reactions (SSM) represent a viable and simplified pathway for synthesizing inorganic materials. ias.ac.in This approach has been successfully employed for the creation of orthovanadates, including calcium vanadate. ias.ac.in The reaction typically proceeds through a metathetic pathway, confirmed by the presence of byproducts like Sodium chloride (NaCl) in the unwashed product. ias.ac.in
A specific application of this method involves a microwave-mediated metathetic solid-state reaction between precursors such as Sodium metavanadate (NaVO₃) or Ammonium metavanadate (NH₄VO₃) and Calcium chloride (CaCl₂). figshare.comacs.org Subsequent dissolution of the solid product in an aqueous solution leads to the crystallization of various calcium vanadate hydrates. figshare.comacs.org Research has identified several pseudopolymorphs obtained through this route, including CaV₂O₆·4H₂O, CaV₂O₆·4.25H₂O, and CaV₂O₆·5H₂O. figshare.comacs.orgacs.org
Single-crystal X-ray diffraction analysis of these hydrates reveals a crystal structure dominated by ladder-type {V₂O₆} chains. figshare.comacs.orgacs.org These chains are composed of edge-shared VO₅ square pyramids, which are interconnected by calcium hydrate (B1144303) chains. figshare.comacs.orgacs.org The variation in the degree of hydration among the different forms is accommodated by complex hydrogen-bonding interactions between the calcium hydrates and the vanadate chains. figshare.com For instance, the CaV₂O₆·5H₂O structure features an unusual tetrameric hydrogen-bonded water cluster. figshare.com In contrast, using ammonium metavanadate can also lead to the formation of a decavanadate (B1236424) cluster-based solid, (NH₄)₂[{Ca(H₂O)₇}₂V₁₀O₂₈]·2H₂O. figshare.comacs.org
Control of Morphology and Nanostructure in this compound Synthesis
The morphology and nanostructure of this compound can be precisely controlled by manipulating various synthesis parameters. This control is crucial for tailoring the material's properties for specific applications. Hydrothermal methods are commonly used, where adjustments to the reaction environment dictate the final architecture of the synthesized particles. acs.orgingentaconnect.com
The evolution of calcium vanadate's shape and size is strongly dependent on a set of key synthesis parameters. The ability to tune these parameters allows for the selective fabrication of diverse micro- and nanostructures. acs.org
pH: The pH of the reaction solution is a critical factor influencing the final product's composition and morphology. By adjusting the pH, different calcium vanadate structures can be selectively synthesized. acs.orgresearchgate.net For example, in a hydrothermal process, adjusting the pH can yield Ca₁₀V₆O₂₅ straw-bundle-like structures, Ca₂V₂O₇ microplatelets, or CaV₆O₁₆·3H₂O sponge-like macrostructures. acs.orgresearchgate.netresearchgate.net Specifically, Ca₁₀V₆O₂₅ microspheres have been obtained at a pH of 12.5. researchgate.net Acidification of a calcium vanadate solution to a pH between 1.0 and 3.0 can produce monoclinic metahewettite (CaV₆O₁₆·3H₂O) crystals. researchgate.netresearchgate.net
Temperature: The reaction temperature significantly affects the crystallinity, size, and morphology of the resulting particles. jscholaronline.org In hydrothermal synthesis of calcium vanadate nanostructures, increasing the temperature generally leads to an increase in the size of the synthesized nanosheets and nanorods. jst.go.jpresearchgate.net For instance, phase-pure Ca₁₀V₆O₂₅ powders have been obtained hydrothermally at temperatures ranging from 120 °C to 180 °C. researchgate.net The formation of pure β-tricalcium phosphate (B84403), a related calcium-based ceramic, was achieved at a calcination temperature of 900°C, with different phases appearing at lower or higher temperatures.
Precursor Concentration: The concentration of the initial reactants plays a role in directing the morphology. The transformation from microribbons to nanoribbons of monoclinic CaV₂O₆ can be achieved by controlling the concentration of the precursors in a hydrothermal synthesis. ingentaconnect.com
Reaction Time: The duration of the synthesis process influences the growth and final morphology of the nanostructures. researchgate.net Longer reaction times in a binary solvent thermal method resulted in more obvious and better-grown flower-like calcium vanadate microspheres. researchgate.net For Ca₁₀V₆O₂₅ powders, hydrothermal synthesis was conducted for periods ranging from 12 to 48 hours. researchgate.net The evolution of nanoribbon shapes over time indicates that the growth mechanism is dominated by processes like Ostwald ripening. ingentaconnect.comresearchgate.net
The following table summarizes the influence of these parameters on the morphology of calcium vanadate.
| Parameter | Value/Range | Resulting Morphology/Phase | Synthesis Method |
| pH | 1.0–3.0 | Monoclinic metahewettite (CaV₆O₁₆·3H₂O) crystals researchgate.netresearchgate.net | Hydrothermal researchgate.netresearchgate.net |
| pH | ≥ 12.5 | Ca₁₀V₆O₂₅ microspheres researchgate.net | Hydrothermal researchgate.net |
| Temperature | 120–180 °C | Phase-pure Ca₁₀V₆O₂₅ powders researchgate.net | Hydrothermal researchgate.net |
| Temperature | 180 °C | Ca₁₀V₆O₂₅ microspheres (with pH=12.5, time=48h) researchgate.net | Hydrothermal researchgate.net |
| Reaction Time | 12–48 h | Ca₁₀V₆O₂₅ powders (with pH ≥ 12.5, temp=120-180°C) researchgate.net | Hydrothermal researchgate.net |
| Precursor Conc. | Controlled | Transformation from microribbons to nanoribbons ingentaconnect.com | Hydrothermal ingentaconnect.com |
Significant research has been devoted to the synthesis of one-dimensional (1D) calcium vanadate nanostructures due to their unique properties. rsc.org
Nanorods: Single-crystalline calcium vanadate nanorods, specifically of the hexagonal Ca₁₀V₆O₂₅ phase, have been synthesized through a facile hydrothermal route without the use of surfactants. rsc.orgrsc.org These nanorods can form sheaf-shaped structures with average diameters of about 50 nm and lengths of approximately 3 μm. researchgate.netrsc.orgrsc.org The synthesis typically uses calcium acetate and sodium orthovanadate as raw materials. rsc.orgrsc.org The formation of these nanorods is influenced by hydrothermal temperature and reaction time. cambridge.org
Nanoribbons: Monoclinic CaV₂O₆ nanoribbons have been fabricated via a simple hydrothermal approach, again without surfactants. ingentaconnect.com The key to this synthesis is the kinetic control of the nucleation and growth processes. ingentaconnect.com By varying reaction parameters like precursor concentration and time, a transformation from microribbons to nanoribbons can be achieved. ingentaconnect.com Additionally, 1D nanoribbons of CaV₂O₆ and CaV₆O₁₆·7H₂O have been rapidly synthesized using a molten salt method. nih.gov This morphology is attributed to the preferential and rapid growth of the V₂O₆ or V₃O₈ layers in a specific crystallographic direction. nih.gov
Nanofibers: While less specifically detailed for this compound compared to nanorods and nanoribbons in the provided context, the general principles of controlling synthesis parameters in hydrothermal and other solution-phase methods are applicable to the formation of nanofibrous structures.
Beyond simple 1D structures, more complex, higher-order architectures of calcium vanadate have been synthesized. These intricate structures are formed through the self-assembly of primary nanoparticles.
Microspheres: Flower-like calcium vanadate microspheres have been prepared using a binary solvent thermal method with sodium metavanadate and calcium acetate as precursors. researchgate.net The morphology of these spheres was controlled using agents like citric acid and Polyvinylpyrrolidone (PVP). researchgate.net In other work, Ca₁₀V₆O₂₅ microspheres were obtained via a hydrothermal route at 180 °C for 48 hours at a pH of 12.5. researchgate.net
Sponge-like Macrostructures: A sponge-like macrostructure of CaV₆O₁₆·3H₂O can be selectively synthesized via a simple hydrothermal method by adjusting the pH of the reaction system. acs.orgresearchgate.netfigshare.com This highly porous architecture is a result of the controlled assembly of smaller building blocks.
Sheaf-shaped Structures: An interesting higher-order architecture observed is the sheaf-shaped structure, which is composed of self-assembled calcium vanadate nanorods. rsc.orgrsc.org This morphology is thought to be formed through a crystal splitting process during growth. rsc.org
Directed Synthesis of One-Dimensional Nanostructures (e.g., Nanorods, Nanoribbons, Nanofibers)
Mechanistic Understanding of this compound Crystal Growth
Understanding the fundamental mechanisms of crystal growth is essential for the rational design and synthesis of this compound architectures with desired morphologies and properties. The formation of these crystals is a complex process governed by principles of nucleation and subsequent growth. cambridge.org
The formation of crystalline calcium vanadate from solution involves two critical stages: nucleation and crystal growth. nih.gov
Nucleation: This is the initial step where small, stable nuclei form in a supersaturated solution. acs.orgnih.gov In the synthesis of calcium vanadate, calcium sources like calcium oxide or calcium hydroxide (B78521) can provide heterogeneous nucleation sites for the formation of the crystals. mdpi.com The process requires the ion concentrations to exceed their solubility limit to overcome the energy barrier for forming a new phase. nih.gov The rate of nucleation can be influenced by factors such as pH and precursor concentration, which in turn affects the number and size of the final crystals. nih.govnih.gov
Analysis of Crystal Splitting Phenomena
The formation of calcium vanadate architectures is not always a process of uniform, isotropic growth. Under certain synthesis conditions, phenomena such as crystal splitting and dendritic growth play a crucial role in defining the final morphology of the material.
Crystal splitting has been identified as a key mechanism in the formation of specific calcium vanadate nanostructures. For instance, in the hydrothermal synthesis of calcium vanadate (specifically, Ca₁₀V₆O₂₅) nanorods, the growth mechanism is proposed to be a combination of nucleation, crystal growth, and a subsequent crystal splitting process cambridge.org. This suggests that a primary crystal can cleave or branch into multiple smaller structures, leading to the formation of elongated nanorods. Similarly, the growth of certain nanoribbons has been observed to be governed by both Ostwald ripening and a splitting process researchgate.net.
A related phenomenon is dendritic growth, which results in tree-like or fern-like crystal structures. This type of growth has been observed in the synthesis of this compound (CaV₂O₆), yielding dendritic, needle-like crystals mdpi.com. The formation of these dendrites is often linked to non-uniform nucleation points, such as impurities like calcium oxide or calcium hydroxide, which disrupt uniform crystal growth and promote branching mdpi.com.
General principles of dendritic formation suggest it is favored in conditions of high supersaturation and in the presence of significant temperature and concentration gradients within the solution researchgate.netresearchgate.net. In such environments, crystal growth can become unstable, leading to the rapid extension of points or edges on the crystal surface, which then develop into dendritic arms researchgate.netresearchgate.netnih.gov. The specific crystal structure of the salt is also a determining factor in the final shape of the dendrites researchgate.net.
Kinetic Aspects of this compound Crystallization
The study of crystallization kinetics provides quantitative insight into the rates and mechanisms of crystal formation and growth. For calcium vanadate, the crystallization process has been effectively described by the Avrami kinetic model. This model relates the fraction of a transformed solid to time and is useful for analyzing the kinetics of phase changes, including crystallization.
The general form of the Avrami equation is: η = 1 - exp(-ktⁿ) where η is the relative crystallinity, k is the crystallization rate constant, t is time, and n is the Avrami index, which provides information about the nucleation mechanism and growth dimensionality.
Research has shown that for the precipitation of calcium vanadate, the crystallization rate constant (k) increases with rising temperature mdpi.com. This indicates that higher temperatures accelerate the growth rate, likely by increasing the kinetic energy of ions in the solution, leading to more frequent and energetic collisions at the crystal surface.
Kinetic parameters for vanadate precipitation reactions have been determined experimentally. In one study focusing on the preparation of CaV₂O₆, the apparent activation energy (Ea) for the reaction was calculated to be 41.81 kJ/mol, with a pre-exponential factor (A) of 1.35 × 10⁵ mdpi.com. In a separate study on the crystallization of calcium pyrovanadate, a related compound, the apparent activation energy was found to be 98.196 kJ/mol researchgate.netacs.org. These activation energies represent the energy barrier that must be overcome for the crystallization reaction to occur.
The following table summarizes key kinetic data from studies on calcium vanadate and related compound crystallization.
| Compound Studied | Kinetic Model | Temperature Range (°C) | Apparent Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) / Rate Constant (k) | Reference |
| This compound (CaV₂O₆) | Avrami Equation | 60 - 99 | 41.81 | A = 1.35 × 10⁵ | mdpi.com |
| Calcium Pyrovanadate | Avrami Equation | 60 - 80 | 98.196 | A = 8.59 × 10³⁹ min⁻¹ | researchgate.netacs.org |
This interactive table provides a summary of kinetic parameters for calcium vanadate crystallization.
The data indicates that the crystallization process is diffusion-controlled, where the rate is governed by the diffusion of ions through the solution to the surface of the growing crystal researchgate.net.
Advanced Structural and Spectroscopic Characterization of Calcium Metavanadate Phases
Diffraction-Based Structural Analysis
Diffraction techniques are paramount in determining the atomic arrangement within crystalline materials. Both X-ray powder diffraction and single-crystal X-ray diffraction have been instrumental in characterizing the diverse phases of calcium metavanadate.
X-ray Diffraction (XRD) and Rietveld Refinement for Phase Identification and Lattice Parameter Determination
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases of this compound and determining their lattice parameters. The Rietveld refinement method, a powerful tool for analyzing powder diffraction data, has been extensively used to refine the crystal structure models of various calcium vanadate (B1173111) compounds. rsc.orgrsc.org
For instance, the trigonal structure of Ca₃V₂O₈ with the space group R3c has been consistently confirmed through Rietveld refinement of powder XRD data. rsc.org The refined lattice parameters for this compound at ambient conditions have been reported as a = 10.81221(8) Å and c = 38.0262(3) Å, which are in agreement with previously published values. rsc.org Systematic studies under varying temperature (4–1173 K) and pressure (0–13.8 GPa) conditions have also been conducted, revealing the stability of the trigonal structure over a wide range and a pressure-induced phase transition at approximately 9.8 GPa. rsc.org
Similarly, the crystal structures of other calcium vanadates such as CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈ have been verified using XRD. ustb.edu.cn The synthesis of these compounds via solid-state reactions and their subsequent analysis confirmed the formation of the desired crystalline phases without elemental contamination. ustb.edu.cn In the case of CaV₂O₆ prepared by precipitating vanadium, XRD patterns confirmed the successful formation of the target compound. mdpi.com
Furthermore, the study of vanadate-substituted hydroxyapatite (B223615), with the general formula Ca₁₀(VO₄)ₓ(PO₄)₆₋ₓ(OH)₂, has utilized XRD to confirm the successful incorporation of vanadate into the apatite structure. biointerfaceresearch.com The analysis showed the presence of vanadate apatite (VAP), hydroxyapatite (HAP), and mixed VAP-HAP phases, depending on the vanadate/phosphate (B84403) molar ratio. biointerfaceresearch.com
Interactive Table of Lattice Parameters for Various Calcium Vanadate Phases:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Ca₃V₂O₈ | Trigonal | R3c | 10.81221(8) | 10.81221(8) | 38.0262(3) | rsc.org |
| CaV₆O₁₆·nH₂O | --- | --- | 11.96 | 3.56 | 10.47 | nih.gov |
| Ca₁₀V₆O₂₅ | Hexagonal | --- | --- | --- | --- | researchgate.net |
Single Crystal X-ray Diffraction for Pseudopolymorph and Hydrate (B1144303) Structure Elucidation
Single-crystal X-ray diffraction provides unparalleled detail about the crystal structure, including the precise positions of atoms and the nature of chemical bonding. This technique has been crucial in understanding the complexities of hydrated calcium vanadate phases, often referred to as pseudopolymorphs.
Microwave-mediated metathetic solid-state reactions have led to the crystallization of several calcium vanadate hydrates, including CaV₂O₆·4H₂O, CaV₂O₆·4.25H₂O, and CaV₂O₆·5H₂O. acs.org Single-crystal X-ray diffraction analysis of these compounds revealed that their crystal packing is characterized by ladder-type {V₂O₆} chains composed of edge-shared VO₅ square pyramids. acs.org These chains are interconnected by calcium hydrate chains, and the variation in water content is accommodated through intricate hydrogen bonding networks. acs.org Another complex hydrate, (NH₄)₂[{Ca(H₂O)₇}₂V₁₀O₂₈]·2H₂O, was identified as a decavanadate (B1236424) cluster-based solid. acs.org
These studies highlight the power of single-crystal XRD in elucidating the subtle structural differences between closely related hydrated phases and understanding the role of water molecules in the crystal lattice.
Microscopic Probing of this compound Morphology and Composition
Electron microscopy techniques are indispensable for visualizing the morphology and determining the elemental composition of this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)
Scanning Electron Microscopy (SEM) and its higher-resolution counterpart, Field Emission Scanning Electron Microscopy (FESEM), are widely used to examine the surface morphology and particle size of this compound samples.
Studies have revealed a variety of morphologies for different calcium vanadate compounds. For instance, CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈ synthesized via solid-state reactions consist of micron-sized particles with a size distribution of approximately 1–20 µm. ustb.edu.cn Hydrothermally synthesized CaV₂O₆ has been observed to form nanoribbons. researchgate.net Another study reported the formation of sheaf-shaped structures of Ca₁₀V₆O₂₅ nanorods with lengths of about 3 μm and average diameters of around 50 nm. researchgate.netcambridge.org
The morphology of vanadate-substituted hydroxyapatite, Ca₁₀(VO₄)ₓ(PO₄)₆₋ₓ(OH)₂, has also been investigated using SEM, revealing the structural characteristics of the synthesized solid solutions at various vanadate/phosphate molar ratios after calcination at 900 °C. biointerfaceresearch.com
Transmission Electron Microscopy (TEM) for Nanoscale Feature Resolution
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, making it ideal for resolving the nanoscale features of this compound.
TEM studies have confirmed the nanoribbon morphology of CaV₆O₁₆·7H₂O, with diameters ranging from 50 to 200 nm. nih.gov For hydrothermally synthesized Ca₁₀V₆O₂₅, TEM has been used to observe the nanorod structures. cambridge.org These detailed nanoscale observations are crucial for understanding the structure-property relationships in these materials.
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Verification
Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, is a powerful technique for determining the elemental composition of a sample. It has been consistently used to verify the stoichiometry of synthesized this compound compounds.
For example, EDS analysis of CaV₆O₁₆·7H₂O confirmed the presence of calcium, vanadium, and oxygen. nih.gov The atomic percentages were estimated to be approximately 4.5% for Ca, 26.3% for V, and 69.2% for O, which corresponds to the expected formula. nih.gov Similarly, for CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈, EDS analysis confirmed that the compounds were free from elemental contamination and had the expected molar ratios of Ca, V, and O. ustb.edu.cn In the preparation of CaV₂O₆, EDS analysis showed an average Ca/V ratio of 0.521, which is close to the theoretical stoichiometric value. mdpi.com
Interactive Table of Elemental Composition Data from EDS:
| Compound | Ca (atomic %) | V (atomic %) | O (atomic %) | Ca:V:O Ratio (approx.) | Reference |
| CaV₆O₁₆·7H₂O | 4.5 ± 0.6 | 26.3 ± 1.1 | 69.2 ± 11.6 | 1:6:16 | nih.gov |
| CaV₂O₆ | --- | --- | --- | 1:2:6 | ustb.edu.cn |
| Ca₂V₂O₇ | --- | --- | --- | 2:2:7 | ustb.edu.cn |
| Ca₃V₂O₈ | --- | --- | --- | 3:2:8 | ustb.edu.cn |
Nuclear Techniques for Hyperfine Interactions
Nuclear techniques offer a unique window into the local atomic and electronic structure of materials by probing the hyperfine interactions between the nucleus and its surrounding electrons.
Perturbed Gamma-Gamma Angular Correlation (PAC) spectroscopy is a highly sensitive nuclear technique that provides information about the local atomic environment of a probe nucleus within a crystal lattice. This method is particularly useful for studying hyperfine interactions, such as the electric field gradient (EFG) at the probe nucleus site, which is influenced by the charge distribution of the surrounding ions.
While direct PAC studies on this compound are not extensively reported in the provided search results, the principles of the technique are well-established for investigating local atomic environments in crystalline solids. The EFG is a measure of the deviation from cubic symmetry of the charge distribution around the probe nucleus. By measuring the EFG, PAC can provide insights into lattice defects, phase transitions, and the local structure around the probe atom.
In the context of calcium vanadates, PAC could be employed to study the local environment of the calcium or vanadium sites by introducing suitable probe nuclei, such as ¹¹¹In decaying to ¹¹¹Cd or ¹⁸¹Hf decaying to ¹⁸¹Ta. The measured hyperfine parameters would provide detailed information about the symmetry of the Ca and V sites and any local distortions in the crystal lattice.
Theoretical and Computational Investigations of Calcium Metavanadate Properties
First-Principles Electronic Structure Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of calcium metavanadate.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been performed using various approaches, including the Generalized Gradient Approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional. ustb.edu.cn To more accurately account for the strong on-site Coulomb interaction of the vanadium d-electrons, the DFT+U method is often employed, where 'U' is a parameter representing the effective on-site Coulomb interaction. ustb.edu.cn For instance, a U value of 3 eV has been used for the vanadium element in some studies. researchgate.net
These calculations reveal the electronic band structure and the density of states (DOS), which describe the distribution of electronic states at different energy levels. ustb.edu.cn The valence states of Calcium (Ca), Vanadium (V), and Oxygen (O) are considered in these calculations to accurately model the electronic interactions within the crystal lattice. ustb.edu.cn Comparative analyses have shown that standard DFT can be sufficient to accurately describe the lattice parameters and band gaps of calcium vanadates. researchgate.net The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these types of calculations. ustb.edu.cn
Theoretical studies consistently show that this compound is a semiconductor with an indirect band gap. researchgate.netacs.orgnih.gov The calculated band gap values can vary depending on the computational method used. For example, DFT calculations have yielded band gaps in the range of 2.5–3.4 eV. researchgate.net The nature of the band gap is crucial as it determines the material's optical and electronic properties.
The top of the valence band is primarily composed of non-bonding O 2p-orbitals, while the bottom of the conduction band is formed by the anti-bonding O 2p and V 3d orbitals. rsc.org This electronic configuration facilitates charge transfer phenomena, such as the O²⁻ → V⁵⁺ charge-transfer, which is a key characteristic of metal vanadates. researchgate.net The electronic structure indicates that upon excitation, electrons can move from the oxygen-dominated valence band to the vanadium-dominated conduction band, a process fundamental to its potential applications in optoelectronic devices. researchgate.netacs.orgnih.gov
Density Functional Theory (DFT) and DFT+U Approaches for Electronic Band Structure and States
Lattice Dynamics and Thermophysical Property Modeling
Theoretical modeling also extends to the study of lattice vibrations (phonons) and their influence on the thermophysical properties of this compound.
Lattice dynamics calculations, often performed using packages like Phonopy, provide insights into the vibrational modes of the crystal. researchgate.netrsc.org These calculations generate phonon dispersion curves, which show the relationship between the frequency of lattice vibrations and their wavevector. The analysis of these curves helps in understanding the stability of the crystal structure and the nature of atomic vibrations. rsc.org The vibrational density of states (VDOS) can also be simulated, providing a comprehensive picture of all possible vibrational frequencies within the material. nih.gov For a primitive cell of a given number of atoms, a corresponding number of dispersion curves make up the VDOS. nih.gov
Theoretical models have been employed to predict the thermal transport properties of this compound. DFT calculations have revealed that CaV₂O₆ exhibits negative thermal expansion (NTE) at temperatures below 80 K. researchgate.netacs.orgnih.gov This unusual phenomenon, where the material contracts upon heating, is attributed to the flexible or intense coupled rocking of the CaO₆ octahedra. researchgate.netacs.orgnih.gov
Furthermore, using a dual-phonon model, which considers both normal (wave-like) and diffusive (particle-like) phonons, researchers have predicted ultralow and anisotropic thermal conductivities for CaV₂O₆. researchgate.netacs.orgnih.gov This model suggests that diffusive channels significantly contribute to thermal conductivity, leading to a weak temperature dependence that deviates from the typical behavior described by the phonon gas model. researchgate.netacs.orgnih.gov The bonding heterogeneity, with the coexistence of strong V-O and weaker Ca-O bonds, is a key factor in these unique thermal transport characteristics. acs.org
To assess the structural and mechanical stability of this compound, the equation of state (EOS) is analyzed. This is often done by fitting the total energy as a function of volume to the Birch-Murnaghan equation of state. rsc.orgustb.edu.cn This analysis provides key parameters such as the equilibrium volume (V₀), the bulk modulus (B₀), and its pressure derivative (B₁). ustb.edu.cn The bulk modulus represents the material's resistance to compression. ustb.edu.cn
For CaV₂O₆, the calculated bulk modulus is approximately 49.79 GPa. ustb.edu.cnustb.edu.cn The smooth energy-volume curves obtained from these calculations indicate the mechanical stability of the compound. ustb.edu.cn This theoretical framework provides a reliable method for evaluating the structural integrity of this compound under pressure. ustb.edu.cn
Theoretical Prediction of Thermal Transport Properties (e.g., Thermal Conductivity, Negative Thermal Expansion)
Reaction Pathway and Kinetic Modeling
Theoretical and computational chemistry offer powerful tools for understanding the complex processes involved in the formation and transformation of materials like this compound. By modeling reaction pathways and deriving kinetic parameters, researchers can predict material behavior under various conditions, optimize synthesis routes, and improve hydrometallurgical extraction processes.
Computational Elucidation of Solid-State Reaction Mechanisms
The computational investigation of solid-state reaction mechanisms for the synthesis of this compound (Ca(VO₃)₂) is an area with limited specific literature. Much of the existing computational research on calcium vanadate (B1173111) systems focuses on the electronic and optical properties of the resulting crystals rather than the kinetic pathways of their formation. researchgate.net However, general principles from computational materials science and findings from related systems provide a framework for understanding these complex reactions.
Solid-state synthesis typically involves the high-temperature reaction of precursor powders, such as calcium oxide (CaO) or calcium carbonate (CaCO₃) and vanadium pentoxide (V₂O₅). researchgate.netacs.org These reactions are often characterized by several challenges, including the need for high calcination temperatures and the potential for poor uniformity in the final product. ias.ac.in
Computational approaches, particularly those using Density Functional Theory (DFT), can be employed to investigate the thermodynamics and kinetics of these reactions. ias.ac.in DFT calculations can model the energies of reactants, products, and potential intermediate phases, helping to predict the most favorable reaction pathways. For instance, calculations can determine the energy difference between using CaO versus CaCO₃ as the calcium source, providing insight into precursor selection. A meta-analysis of solid-state synthesis has shown, for example, that in reactions where calcium carbonate could be substituted, calcium oxide is the replacement in 73% of cases, indicating a high degree of interchangeability recognized within the scientific literature. acs.org
Furthermore, computational models can simulate the diffusion mechanisms of ions within the solid-state matrix, which is a critical step in the reaction. The interaction and diffusion of Ca²⁺ and vanadate species at the interface of the precursor particles govern the rate of formation of the product phase. While detailed atomistic simulations of the entire Ca(VO₃)₂ solid-state synthesis are not widely published, the methodology has been applied to understand the properties of various vanadate and aluminate compounds, demonstrating its potential to elucidate reaction mechanisms and predict material properties from first principles. ias.ac.in
Kinetic Rate Law Derivations and Activation Energy Determinations for Leaching Processes
The leaching of vanadium from this compound is a critical step in the hydrometallurgical extraction of vanadium. Kinetic modeling of these leaching processes provides essential information for process optimization. Several studies have investigated the kinetics of this compound leaching under different conditions, particularly using carbonate and acid solutions.
A common approach involves fitting experimental leaching data to established liquid-solid heterogeneous reaction models, such as the shrinking core model. This model considers whether the rate-limiting step is diffusion through a liquid film, diffusion through a solid product layer, or the chemical reaction at the particle surface. mdpi.comsemanticscholar.org
One detailed study focused on the carbonate leaching of synthetic this compound in sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), and ammonium (B1175870) bicarbonate (NH₄HCO₃) solutions. researchgate.netmdpi.comsemanticscholar.org The investigation concluded that the leaching process was controlled by diffusion through the solid product layer, which was identified as calcium carbonate formed on the surface of the unreacted this compound particles. mdpi.comsemanticscholar.org
The derived kinetic equations, based on the shrinking core model for diffusion control, are presented below:
For Sodium Carbonate (Na₂CO₃) solution: 1 - 2/3η - (1 - η)²ᐟ³ = 4.39[Na₂CO₃]⁰·⁷⁵/r₀ × exp(-2527.06/T)t mdpi.com
For Sodium Bicarbonate (NaHCO₃) solution: 1 - 2/3η - (1 - η)²ᐟ³ = 7.89[NaHCO₃]⁰·⁵³/r₀ × exp(-2530.67/T)t mdpi.com
For Ammonium Bicarbonate ((NH₄)HCO₃) solution: 1 - 2/3η - (1 - η)²ᐟ³ = 6.78[NH₄HCO₃]⁰·⁶⁹/r₀ × exp(-2459.71/T)t mdpi.com
Where:
η represents the leaching rate of vanadium
C is the concentration of the leaching agent (mol/L)
r₀ is the initial radius of the reactant particle (μm)
T is the reaction temperature (K)
t is the reaction time
The apparent activation energy (Ea) is a key parameter derived from these kinetic studies, indicating the temperature sensitivity of the reaction. A lower activation energy generally suggests that the process is controlled by physical diffusion, whereas a higher value points towards chemical reaction control. sci-hub.se For instance, a diffusion-controlled process typically has an activation energy below 12 kJ/mol. sci-hub.se
The table below summarizes the apparent activation energies determined for calcium vanadate leaching in various systems.
| Leaching System | Rate-Controlling Step | Apparent Activation Energy (Ea) | Source |
| Sodium Carbonate (Na₂CO₃) | Diffusion | 20.01 kJ/mol | mdpi.com |
| Sodium Bicarbonate (NaHCO₃) | Diffusion | 21.04 kJ/mol | mdpi.com |
| Ammonium Bicarbonate (NH₄HCO₃) | Diffusion | 20.45 kJ/mol | mdpi.com |
| Sodium Carbonate (Na₂CO₃) | Not specified | 38.98 kJ/mol | jproeng.com |
| Ammonium Bicarbonate ((NH₄)₂CO₃) | Diffusion | 9.13 kJ/mol | sci-hub.se |
| Sulfuric Acid (H₂SO₄) | Internal Diffusion | 8.36 kJ/mol | atlantis-press.com |
These kinetic models and activation energies are crucial for designing and controlling industrial leaching circuits to maximize vanadium recovery efficiently and economically. mdpi.comsci-hub.se
Functional Applications of Calcium Metavanadate in Advanced Research Domains
Electrochemical Energy Storage Applications
The layered structure and the presence of multiple oxidation states of vanadium make calcium vanadates promising candidates for electrode materials in next-generation battery systems. Researchers are actively investigating their potential to store various ions, including lithium, sodium, calcium, and zinc.
Investigation as Cathode and Anode Materials for Lithium-Ion Batteries (LIBs)
Calcium vanadate (B1173111) compounds have been explored as both cathode and anode materials for Lithium-Ion Batteries (LIBs). The specific structure of the calcium vanadate plays a crucial role in its electrochemical performance. For instance, different micro/nanostructures, such as Ca₁₀V₆O₂₅, Ca₂V₂O₇, and CaV₆O₁₆·3H₂O, can be selectively synthesized by adjusting reaction parameters. acs.org
As an anode material, a self-standing hybrid paper made from CaV₆O₁₆·3H₂O and graphene oxide (GO) has demonstrated remarkable performance. This binder-free anode exhibits a high discharge capacity of 664.0 mAh g⁻¹ after 250 cycles at a current density of 200 mA g⁻¹ and shows good cycling stability. acs.orgresearchgate.net This performance suggests its potential for use in high-capacity LIBs. acs.org
Furthermore, modifying the structure of calcium metavanadate can enhance its properties. Doping CaV₂O₆ with 2% iron (Fe) has been shown to create dual defects (interstitial Fe and oxygen vacancies), which improves electron conductivity and facilitates Li-ion diffusion. researchgate.net This Fe-doped CaV₂O₆ electrode exhibits a superior rate capacity of 96.6 mAh g⁻¹ at a high current density of 5 A g⁻¹ and maintains a capacity of 125.6 mAh g⁻¹ after 1000 cycles at 1 A g⁻¹. researchgate.net The lithium storage mechanism involves the partial decomposition of CaV₂O₆ during the initial lithiation and the formation of an amorphous Li–V–O phase in subsequent cycles. researchgate.net
Table 1: Performance of Calcium Vanadate-Based Anodes in LIBs
| Material | Specific Capacity | Cycling Conditions | Reference |
|---|---|---|---|
| CaV₆O₁₆·3H₂O/GO Hybrid Paper | 664.0 mAh g⁻¹ | After 250 cycles at 200 mA g⁻¹ | acs.org, researchgate.net |
| CaV₂O₆–2%Fe | 96.6 mAh g⁻¹ | At 5 A g⁻¹ | researchgate.net |
| CaV₂O₆–2%Fe | 125.6 mAh g⁻¹ | After 1000 cycles at 1 A g⁻¹ | researchgate.net |
Exploration as Electrode Materials for Sodium-Ion Batteries (SIBs)
Alkaline earth metal vanadates, including calcium vanadate, are being investigated as promising anode materials for Sodium-Ion Batteries (SIBs), which are considered a potential alternative to LIBs due to the abundance of sodium. researchgate.net Calcium vanadate nanowires have been shown to possess high intrinsic electronic conductivity (> 100 S cm⁻¹) and exhibit a small volume change (< 10%) during sodiation/desodiation. researchgate.net These properties contribute to superior cycling and rate performance, delivering a reversible capacity of over 300 mAh g⁻¹ at an average voltage of approximately 1.0 V. researchgate.net
Development as Host Materials for Calcium-Ion and Zinc-Ion Batteries
The development of multivalent ion batteries, such as Calcium-Ion Batteries (CIBs) and Zinc-Ion Batteries (ZIBs), is a growing area of research, as these batteries could potentially offer higher energy densities than their monovalent counterparts. nih.govoup.commdpi.com
Calcium-Ion Batteries (CIBs): Finding suitable host materials for CIBs is challenging due to the larger size and higher charge density of Ca²⁺ ions compared to Li⁺. pnas.org However, layered vanadates are considered promising hosts. oup.com Specifically, hydrated calcium vanadate (CaV₆O₁₆·7H₂O or CVO) synthesized via a molten salt method has been demonstrated as a high-performance cathode for aqueous CIBs. nih.gov This material delivers a high initial discharge capacity of 205 mAh g⁻¹ at a rate of 0.3C and maintains excellent cycling stability, with over 97% capacity retention after 200 cycles at 3.0C. nih.gov It also shows good rate capability, delivering 117 mAh g⁻¹ at a high rate of 12C. nih.gov The favorable performance is attributed to its one-dimensional nanoribbon morphology and large interlayer distance, which facilitate rapid and reversible Ca²⁺ intercalation. nih.gov
Zinc-Ion Batteries (ZIBs): Calcium vanadate compounds have also proven to be excellent host materials for aqueous ZIBs. CaV₆O₁₆·3H₂O (CVO) sub-microfibers, synthesized via a microwave reaction, have been used as a cathode material. nih.govrsc.org The presence of calcium cations acts as a "pillaring" agent, stabilizing the vanadium oxide layers and creating a large interlayer distance (8.08 Å), which is conducive to reversible Zn²⁺ intercalation. nih.govrsc.orgrsc.org This CVO cathode delivers a high specific capacity and shows excellent capacity retention. rsc.org For example, after an initial increase, the capacity remains stable at around 170 mAh g⁻¹ for 300 cycles. rsc.org
Another promising material is a calcium vanadate/vanadium oxide (CaV₃O₇/V₂O₃) composite. As a cathode for ZIBs, this composite exhibited a high reversible capacity of 321.8 mAh g⁻¹ over 300 cycles at 1 A g⁻¹ and maintained a capacity of 268 mAh g⁻¹ over 600 cycles at 2 A g⁻¹. researchgate.net It also demonstrated remarkable stability over 3000 cycles at a high current rate of 10 A g⁻¹. researchgate.net
Table 2: Electrochemical Performance of Calcium Vanadate Cathodes in CIBs and ZIBs
| Battery Type | Cathode Material | Specific Capacity | Cycling Performance | Rate Capability | Reference |
|---|---|---|---|---|---|
| Aqueous CIB | CaV₆O₁₆·7H₂O (CVO) | 205 mAh g⁻¹ | >97% retention after 200 cycles at 3.0C | 117 mAh g⁻¹ at 12C | nih.gov |
| Aqueous ZIB | CaV₆O₁₆·3H₂O (CVO) | ~170 mAh g⁻¹ | Stable for 300 cycles | 125 mAh g⁻¹ at 1 A g⁻¹ | rsc.org |
| Aqueous ZIB | CaV₃O₇/V₂O₃ Composite | 321.8 mAh g⁻¹ | Over 300 cycles at 1 A g⁻¹ | Stable for 3000 cycles at 10 A g⁻¹ | researchgate.net |
Elucidation of Ion Intercalation Mechanisms and Structural Stability under Cycling Conditions
Understanding the mechanism of ion insertion/extraction and the structural changes that occur during cycling is critical for developing durable battery materials.
For CIBs , the synergy between interlayered water molecules and hydroxyl (–OH) species in pyrovanadate structures enhances structural stability during Ca²⁺ diffusion. oup.com The lattice water helps to confine the layers, enabling stable and reversible Ca²⁺ storage. oup.com Ex-situ X-ray photoelectron spectroscopy (XPS) has confirmed the reversible fluctuation of Ca 2p peak intensities during charge and discharge, providing direct evidence of the active and reversible participation of Ca²⁺ ions in the electrochemical process. oup.com
In ZIBs , the structural stability of CaV₆O₁₆·3H₂O (CVO) upon Zn²⁺ intercalation has been confirmed by ex situ X-ray diffraction (XRD). rsc.org The calcium ions act as pillars, preventing the collapse of the vanadium oxide layers during cycling. rsc.orgrsc.org Although the initial interlayer distance may decrease slightly due to water loss during electrode fabrication, the structure remains highly reversible. rsc.org The regular and reversible shift of the (002) XRD peak during charging and discharging indicates that the material largely retains its structural integrity throughout the electrochemical process. rsc.org
Catalytic Systems and Reaction Promotion
Beyond energy storage, this compound is a promising material for environmental applications, specifically in the photocatalytic degradation of organic pollutants in water.
Photocatalytic Degradation of Organic Pollutants (e.g., Methylene (B1212753) Blue, Rhodamine B Dye)
CaV₂O₆ nanorods have demonstrated excellent photocatalytic activity for the degradation of organic dyes like methylene blue (MB). researchgate.netrsc.org This photoactivity is attributed to the unique electronic structure of the material. researchgate.netrsc.orgustb.edu.cn The coexistence of V⁴⁺ and V⁵⁺ ions, along with induced oxygen vacancies within the crystal lattice, plays a crucial role in enhancing the photocatalytic performance. researchgate.netrsc.orgustb.edu.cn CaV₂O₆ has an indirect allowed electronic transition with a band gap energy of approximately 2.56 eV, allowing it to absorb light and generate electron-hole pairs for the degradation process. researchgate.netnih.gov The primary active species responsible for the degradation have been identified as hydroxyl radicals (•OH). nih.gov
Studies have shown that under simulated solar light, vanadate-based photocatalysts can efficiently degrade MB, with some systems achieving approximately 90% degradation within 30–90 minutes. nih.gov The kinetics of the degradation often follow a pseudo-first-order model. acs.org While much of the research has focused on methylene blue, the principles of photocatalysis suggest that CaV₂O₆ would also be effective against other organic pollutants like Rhodamine B, although specific detailed studies are less common.
Role in Oxidation and Acid-Base Catalysis
This compound (Ca(VO₃)₂) demonstrates notable catalytic activity, functioning in both oxidation and acid-base reactions. Its utility as an oxidation catalyst has been identified for various industrial processes, including organic synthesis and oxidative desulfurization. chembk.com The catalytic properties are linked to the redox potential of the vanadium centers within the compound. biointerfaceresearch.com
The compound also exhibits significant acid-base catalytic functions. Research has shown that the reaction between vanadium pentoxide (V₂O₅) and calcium carbonate (CaCO₃) in the presence of water proceeds through an acid-base mechanism at room temperature. akjournals.com This reaction leads to the formation of V₂O₅ gels with strong acidic properties, which then decompose the basic calcium carbonate to form a hydrated this compound. akjournals.com
Furthermore, when vanadate (VO₄³⁻) is substituted for phosphate (B84403) (PO₄³⁻) in the framework of hydroxyapatite (B223615) to form a calcium vanadate apatite, the resulting material acts as a highly active and unique heterogeneous base catalyst. biointerfaceresearch.comorganic-chemistry.org This vanadate-substituted apatite has been successfully employed in C-C bond-forming reactions, showcasing its potential in base-catalyzed organic synthesis. biointerfaceresearch.comorganic-chemistry.org The basic nature of these catalysts can be finely tuned, for instance, by adjusting the Ca/P (or Ca/V) molar ratio in apatite structures, which influences the selectivity of the catalytic reactions. mdpi.com
Heterogeneous Catalysis in Organic Synthesis (e.g., Pyridine (B92270) Derivatives)
While certain vanadium compounds, such as ammonium (B1175870) metavanadate (NH₄VO₃), are recognized as efficient catalysts for the synthesis of pyridine and 1,4-dihydropyridine (B1200194) derivatives, researchgate.netbenthamscience.com the specific application of this compound in this particular synthesis is not prominently documented in current research.
However, modified forms of calcium vanadate have proven to be effective heterogeneous catalysts in other significant carbon-carbon bond-forming reactions. A notable example is calcium vanadate apatite (VAp), where the phosphate groups in hydroxyapatite are fully substituted by vanadate groups. acs.org This material functions as a high-performance, recyclable heterogeneous base catalyst for Michael and aldol (B89426) reactions conducted in aqueous media. organic-chemistry.orgacs.org The VAp catalyst, which features isolated VO₄ tetrahedron units, demonstrates exceptional efficiency and stability, with no leaching of the vanadium component observed during the reactions. organic-chemistry.orgacs.org This highlights the potential of calcium vanadate-based materials in developing environmentally benign and robust catalytic systems for organic synthesis.
Optoelectronic and Luminescence Device Architectures
Development of Phosphor Materials for Visible Light Emission
This compound (CaV₂O₆) is a subject of significant research interest as a promising semiconductor material for phosphor and optoelectronic applications. researchgate.net Its inherent physical properties make it an ideal candidate for the development of phosphor materials designed for visible light emission. researchgate.netustb.edu.cn Metal vanadates, in general, are explored for these applications due to their unique framework structures and strong charge-transfer bands. researchgate.netustb.edu.cn
Studies have demonstrated that various calcium vanadate compounds, including CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈, exhibit pronounced photoluminescence and electroluminescence in the visible light spectrum, positioning them as strong contenders for use in phosphor materials. researchgate.netustb.edu.cn The development of such phosphors is crucial for advancing solid-state lighting technologies, such as white light-emitting diodes (LEDs). acs.orgwikipedia.org For instance, rare-earth-free vanadate garnet phosphors like LiCa₃MV₃O₁₂ (where M = Zn or Mg) have been developed, which emit bluish-white light and show high quantum efficiencies, offering a new potential blue color source for LED devices. acs.org
Photo- and Electroluminescence Properties and Underlying Mechanisms
This compound possesses significant photo- and electroluminescence properties, emitting light across the visible spectrum. researchgate.netustb.edu.cn Experimental and theoretical studies have confirmed that CaV₂O₆ is an indirect band gap semiconductor, a characteristic that underpins its luminescent behavior. researchgate.netustb.edu.cn
The luminescence mechanism in calcium vanadates is primarily attributed to charge-transfer transitions within the vanadate tetrahedra (VO₄). researchgate.net When the material is excited, for instance by UV light or an electric field, an electron is transferred from an oxygen (O²⁻) ligand to the central vanadium (V⁵⁺) ion. researchgate.net The subsequent relaxation of this excited state results in the emission of photons. This process leads to intense, broad emission bands that can span nearly the entire visible light spectrum. ustb.edu.cn For example, the maximum emission peak for CaV₂O₆ is observed at approximately 620 nm. ustb.edu.cn In europium-doped calcium bismuth vanadate phosphors, excitation leads to a dominant red emission, demonstrating the tunability of the luminescence through doping. researchgate.net This process of absorbing energy and re-emitting it as light is the fundamental principle behind photoluminescence and electroluminescence. wikipedia.orgbritannica.com
Pressure-Tunable Luminescence Characteristics and Their Implications
A remarkable characteristic of this compound (CaV₂O₆) is its pressure-tunable luminescence. Research has revealed that the luminescence intensity of CaV₂O₆ can be dramatically enhanced under applied pressure. researchgate.netustb.edu.cn
Specifically, a comprehensive study combining experimental measurements and theoretical calculations found that the photoluminescence intensity of CaV₂O₆ experienced a tenfold increase under a modest pressure of just 0.88 GPa. researchgate.netustb.edu.cnustb.edu.cn This significant enhancement underscores the material's exceptional potential for use in pressure-sensitive and pressure-tunable optical applications. researchgate.net The ability to modulate light emission through pressure opens up possibilities for the design of novel sensors, switches, and other optoelectronic devices where mechanical stress can be used to control optical output. These findings provide deeper insight into the optical behaviors of vanadates and highlight their candidacy for advanced functional materials. ustb.edu.cn
Environmental Research and Resource Recovery
This compound plays a dual role in environmental research, being both a target for resource recovery from industrial waste and a product of more environmentally sound metallurgical processes. The calcification roasting process, an alternative to the more polluting sodium salt roasting method for vanadium extraction, produces this compound. researchgate.netmdpi.com This makes the efficient leaching of vanadium from this compound a key research focus.
A significant area of study is the management and treatment of calcium vanadate waste sludge, a major byproduct of the metal processing industry. polimi.itx-mol.netnih.gov Research has focused on developing hydrometallurgical processes to selectively recover valuable vanadium from this sludge. One proposed industrial approach involves direct leaching with ammonium sulfate (B86663) (AS). polimi.itnih.gov Under optimal conditions, this process can leach a high percentage of the vanadium, which is then recovered as ammonium metavanadate (AMV), a marketable product. polimi.itx-mol.net This method presents economic benefits, reduces chemical consumption, and minimizes waste generation compared to conventional acid leaching processes. polimi.itnih.gov
Furthermore, research into nanostructured materials has explored the synthesis of calcium vanadate/phosphate apatite as a novel method for the recovery of both vanadate and phosphorus from waste streams. biointerfaceresearch.com Phase studies of the CaO-V₂O₅-H₂O system also suggest that calcium vanadates can serve as indicators of environmental pH conditions during their formation. usgs.gov
Interactive Data Table: Luminescence Properties of Calcium Vanadate Compounds
| Compound | Band Gap Type | Band Gap (eV) | Max. Emission Peak (nm) | Key Luminescence Feature |
| CaV₂O₆ | Indirect | ~2.5 - 3.4 | 620 | 10-fold intensity increase under 0.88 GPa pressure. researchgate.netustb.edu.cn |
| Ca₂V₂O₇ | Indirect | ~2.5 - 3.4 | 540 | Exhibits strong photo- and electroluminescence. researchgate.netustb.edu.cn |
| Ca₃V₂O₈ | Indirect | ~2.5 - 3.4 | 510 | Exhibits strong photo- and electroluminescence. researchgate.netustb.edu.cn |
Interactive Data Table: Vanadium Recovery from Calcium Vanadate Sludge
| Leaching Agent | Optimal pH | Optimal Temperature | Vanadium Leaching Efficiency | Final Product Purity (AMV) | Reference |
| Ammonium Sulfate (AS) | 7.5 | 80°C | 82% | 98.5% | polimi.itx-mol.netnih.gov |
| Sulfuric Acid (H₂SO₄) | 2.0 | Room Temp | 99.6% | (Not specified) | 911metallurgist.com |
Vanadium Extraction and Recovery from Mineral and Slag Wastes
This compound (Ca(VO₃)₂) plays a crucial role in the metallurgical extraction of vanadium from various sources, including minerals and industrial slag. A common method involves the calcification roasting process, where vanadium-bearing materials are heated with calcium compounds like lime (CaO) or limestone (CaCO₃). researchgate.netchalmers.se This process transforms the vanadium species present in the raw materials into calcium vanadates, including this compound. google.comjmmab.com
In the context of vanadium slag, particularly high-calcium vanadium slag, direct oxidation roasting can be employed. google.com During this high-temperature process in an oxidizing atmosphere, lower-valence vanadium oxides are converted to higher-valence forms and react with the inherent calcium oxide to form calcium vanadates such as this compound, calcium orthovanadate, and calcium pyrovanadate. google.com This transformation is advantageous because these calcium vanadates are soluble in acidic solutions. jmmab.com
The subsequent step typically involves leaching the roasted material. While water leaching can dissolve some forms of vanadates, acid leaching with sulfuric acid is often employed to dissolve the less soluble calcium vanadates. jmmab.comustb.edu.cn An alternative is carbonate leaching, where a solution of sodium carbonate is used. In this process, this compound is converted to the more soluble sodium vanadate, while calcium precipitates as calcium carbonate. google.commdpi.com The efficiency of vanadium extraction can be quite high, with some processes reporting leaching rates of over 90%. jmmab.com For instance, a method involving calcified roasting followed by acid leaching and hydrolysis precipitation achieved a vanadium extraction of 97.66%. researchgate.net
Valorization of Industrial By-products (e.g., Phosphogypsum) in this compound Synthesis
The synthesis of this compound can be integrated with the valorization of industrial by-products, offering a more sustainable and circular approach. One notable example is the use of phosphogypsum, a major by-product of the phosphoric acid industry. biointerfaceresearch.compolymtl.ca Phosphogypsum, which is primarily composed of calcium sulfate, can serve as a calcium source for the synthesis of various calcium compounds, including calcium vanadates. biointerfaceresearch.comresearchgate.net
Research has demonstrated the feasibility of synthesizing vanadate-substituted hydroxyapatite and other calcium vanadate/phosphate composites using phosphogypsum as the calcium precursor and vanadium-containing wastes as the vanadate source. biointerfaceresearch.comresearchgate.netecoeet.com These synthesis methods are often designed to be cost-effective and environmentally friendly by utilizing materials that would otherwise be considered waste. biointerfaceresearch.commattech-journal.org For instance, a one-step method has been developed to produce nanostructured calcium vanadate/phosphate apatite by mixing phosphogypsum with vanadium pentoxide and other reagents at room temperature. biointerfaceresearch.comresearchgate.net This approach not only provides a valuable product but also addresses the environmental concerns associated with the disposal of phosphogypsum and vanadium-containing wastes. biointerfaceresearch.comresearchgate.net
The utilization of such by-products aligns with the principles of a circular economy, transforming industrial residues into valuable materials and reducing the environmental footprint of chemical synthesis.
Sorption and Remediation of Heavy Metal Oxyanions
This compound and related calcium vanadate compounds have shown potential in the environmental remediation sector, specifically in the sorption of heavy metal oxyanions from contaminated water. The solubility of certain heavy metal oxyanions can be controlled by the presence of calcium metallates, including calcium vanadate. researchgate.net
The mechanism of remediation often involves the formation of insoluble precipitates. For example, in the presence of calcium, vanadate can precipitate as this compound, thereby reducing its concentration in an aqueous solution. researchgate.net This principle can be extended to other oxyanions. For instance, studies have indicated that vanadate competes with other oxyanions like arsenate and phosphate for sorption sites on mineral surfaces. mdpi.com
Materials containing calcium vanadate structures, such as vanadate-substituted apatite, have been investigated for the removal of heavy metal ions. osti.gov The apatite structure can incorporate various toxic metal ions and oxyanions, effectively immobilizing them. osti.gov The sorption process can be influenced by several factors, including pH, contact time, and the concentration of the sorbent and the metal ion. orientjchem.org
Dielectric Materials for Microwave Applications
Characterization of Microwave Dielectric Properties
This compound (Ca(VO₃)₂) has been identified as a promising material for microwave applications, particularly as a dielectric ceramic. These materials are essential components in devices like resonators, filters, and antennas used in wireless communication systems. ustb.edu.cnmdpi.com The key properties that determine the suitability of a material for these applications are its dielectric constant (εr), quality factor (Q × f), and temperature coefficient of resonant frequency (τf).
For Ca(VO₃)₂ ceramics, these properties have been characterized through various studies. Novel glass-free low-temperature firing CaV₂O₆ ceramics have been prepared, exhibiting excellent microwave dielectric properties. researchgate.net One study reported that CaV₂O₆ ceramics sintered at 675 °C possessed a dielectric constant (εr) of 10.2, a high-quality factor (Q × f) of 123,000 GHz (at 10.2 GHz), and a temperature coefficient of resonant frequency (τf) of -60 ppm/°C. researchgate.net The dielectric properties of calcium vanadates, in general, make them attractive for applications in low-temperature co-fired ceramics (LTCC). researchgate.net
The following table summarizes the reported microwave dielectric properties of Ca(VO₃)₂ and related calcium vanadate ceramics.
| Material | Sintering Temperature (°C) | Dielectric Constant (εr) | Quality Factor (Q × f) (GHz) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) |
| CaV₂O₆ | 675 | 10.2 | 123,000 | -60 |
| Ca₅Mn₄(VO₄)₆ | 875 | 11.2 | 33,800 | -70 |
| Ca₅Zn₂Mg₂(VO₄)₆ | Not Specified | 11.0 | 66,365 | -80.4 |
This table is generated based on available data and may not be exhaustive.
Correlation with Crystal Structure, Densification, and Sintering Temperature
The microwave dielectric properties of this compound and related vanadate ceramics are intrinsically linked to their crystal structure, densification, and the sintering temperature used in their preparation.
Crystal Structure: The crystal structure of a material dictates its fundamental dielectric behavior. Calcium vanadates can exist in various crystal structures, such as monoclinic for CaV₂O₆ and trigonal for Ca₃V₂O₈. researchgate.netscispace.com The arrangement of atoms and the polyhedra they form (e.g., VO₄ tetrahedra) influence the material's polarizability and, consequently, its dielectric constant. ustb.edu.cnfrontiersin.org For instance, in some complex vanadates, the tilting of the constituent polyhedra can affect the temperature coefficient of resonant frequency. mdpi.com
Densification and Sintering Temperature: The sintering temperature has a significant impact on the densification of the ceramic, which in turn affects its dielectric properties. Generally, as the sintering temperature increases, the density of the ceramic increases, leading to improved dielectric properties up to an optimal point. researchgate.net For CaV₂O₆ ceramics, it has been observed that the orientation degree of the grains increases with the sintering temperature, which strongly correlates with the quality factor (Q × f) values. researchgate.net The densification and microstructure, including grain size and porosity, are critical factors influencing the dielectric loss of the material. mdpi.comnih.gov
The relationship between these parameters is complex and often interconnected. For example, the sintering temperature not only affects densification but can also influence the phase purity and crystal structure of the final ceramic product. researchgate.net In some calcium vanadate systems, higher sintering temperatures can lead to the formation of secondary phases, which can either enhance or degrade the microwave dielectric properties. researchgate.net Therefore, precise control over the sintering process is crucial for optimizing the performance of this compound-based dielectric materials.
Mechanistic Insights into Calcium Metavanadate Chemical Reactivity and Transformations
Solid-State Reaction Mechanisms and Phase Diagram Studies
The formation of calcium metavanadate (Ca(VO₃)₂) through solid-state reactions is a critical step in various industrial processes, particularly in the extraction of vanadium. The reactivity and the resulting products are heavily influenced by the reaction conditions and the stoichiometry of the reactants, primarily calcium oxide (CaO) and vanadium pentoxide (V₂O₅).
Sequential Phase Transformations in the CaO-V₂O₅ System.ustb.edu.cnresearchgate.net
The reaction between CaO and V₂O₅ is not a simple, direct formation of a single product but rather a series of sequential phase transformations that are dependent on temperature and the molar ratio of the reactants. The CaO-V₂O₅ system is known to contain several intermediate compounds, including this compound (CaV₂O₆), calcium pyrovanadate (Ca₂V₂O₇), and calcium orthovanadate (Ca₃V₂O₈). ustb.edu.cn
Studies have shown that the formation of these calcium vanadates occurs in a stepwise manner. ustb.edu.cn Thermodynamic analysis indicates that below 600°C, the formation of calcium vanadates follows the order of CaV₂O₆ > Ca₂V₂O₇ > Ca₃V₂O₈, suggesting that this compound is the initial phase to form. ustb.edu.cn For instance, in the calcination roasting of vanadium slag, Ca(VO₃)₂ forms at approximately 600°C, followed by the formation of Ca₂V₂O₇ at 650°C, and subsequently Ca₃(VO₄)₂ at 800°C. mdpi.comsemanticscholar.org This sequential formation is a key aspect of the phase diagram for this system. The generation of Ca₂V₂O₇ involves the initial formation of CaV₂O₆ followed by its reaction with additional CaO. ustb.edu.cn Similarly, the formation of Ca₃V₂O₈ proceeds through the formation of both CaV₂O₆ and Ca₂V₂O₇. ustb.edu.cn
The transformation pathway is also influenced by the presence of oxygen. The inward diffusion of oxygen from the atmosphere plays a significant role in the calcification roasting process, with new phases like CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈ being observed near the V-slag/CaO interface. researchgate.net
Influence of Stoichiometry and Reaction Parameters on Product Phases.ustb.edu.cnresearchgate.net
The stoichiometry of the initial CaO and V₂O₅ mixture is a determining factor in the final product phase. ustb.edu.cnustb.edu.cn
CaO/V₂O₅ Mole Ratio of 1:1: When the molar ratio of CaO to V₂O₅ is 1:1, the primary product formed is this compound (CaV₂O₆). ustb.edu.cnustb.edu.cn The content of CaV₂O₆ increases significantly with temperature, reaching approximately 99% at 600°C. ustb.edu.cnustb.edu.cn
CaO/V₂O₅ Mole Ratio of 2:1: With a molar ratio of 2:1, the transformation involves the formation of both CaV₂O₆ and calcium pyrovanadate (Ca₂V₂O₇). ustb.edu.cnustb.edu.cn
CaO/V₂O₅ Mole Ratio of 3:1: A 3:1 molar ratio leads to the formation of calcium orthovanadate (Ca₃V₂O₈), which involves the preceding formation of CaV₂O₆ and Ca₂V₂O₇. ustb.edu.cn
Reaction temperature and time are also critical parameters. For a 1:1 CaO/V₂O₅ mixture, the formation rate of CaV₂O₆ increases substantially as the temperature rises from 450°C to 500°C. ustb.edu.cn The reaction kinetics for the formation of CaV₂O₆ from a 1:1 mixture have been found to follow a second-order reaction model, with a determined activation energy of 145.38 kJ/mol. ustb.edu.cnustb.edu.cn
| CaO/V₂O₅ Mole Ratio | Primary Product(s) | Formation Pathway |
|---|---|---|
| 1:1 | This compound (CaV₂O₆) | Direct reaction of CaO and V₂O₅. ustb.edu.cnustb.edu.cn |
| 2:1 | This compound (CaV₂O₆) and Calcium Pyrovanadate (Ca₂V₂O₇) | Formation of CaV₂O₆ followed by reaction with excess CaO. ustb.edu.cnustb.edu.cn |
| 3:1 | Calcium Orthovanadate (Ca₃V₂O₈) | Sequential formation of CaV₂O₆ and Ca₂V₂O₇. ustb.edu.cn |
Aqueous Solution Chemistry and Precipitation/Dissolution Dynamics
The behavior of this compound in aqueous environments is crucial for hydrometallurgical processes aimed at vanadium recovery. This includes its precipitation from solution and subsequent dissolution or leaching.
Precipitation Kinetics and Control in Aqueous Environments.researchgate.net
The precipitation of calcium vanadates from aqueous solutions is a method for recovering vanadium. The composition of the precipitate and the completeness of precipitation are highly dependent on factors such as pH and the concentration of calcium ions. 911metallurgist.com For instance, in synthetic sodium vanadate (B1173111) solutions, the mole ratio of CaO to V₂O₅ in the precipitate remains around 2 up to a pH of 9.0. 911metallurgist.com Above this pH, the precipitate can convert to phases with higher calcium content, such as 3CaO:V₂O₅ and 4CaO:V₂O₅. 911metallurgist.com The kinetics of precipitation, specifically for calcium pyrovanadate, have been shown to be well-described by the Avrami kinetic model under certain conditions of time and temperature. mdpi.com
Dissolution Mechanisms, including Carbonate Leaching.semanticscholar.orgresearchgate.netscispace.com
The dissolution of this compound is a key step in extracting vanadium. While it has limited solubility in water, it is soluble in acidic and alkaline solutions. ustb.edu.cn
Carbonate Leaching: A common method for dissolving calcium vanadates is through carbonate leaching, which is considered more environmentally friendly than some other processes. mdpi.comsemanticscholar.org In this process, the calcium vanadate is converted into soluble vanadate and insoluble calcium carbonate. google.com The leaching reaction can be described as an exchange between carbonate or bicarbonate ions and the vanadate ions. mdpi.comgoogle.com
The mechanism of carbonate leaching is diffusion-controlled. mdpi.comsemanticscholar.org The process involves the diffusion of carbonate or bicarbonate ions to the surface of the this compound particle, followed by diffusion through the product layer (calcium carbonate), and finally the reaction itself. semanticscholar.org The leaching rate is influenced by several factors, including the concentration of the leaching agent, particle size, temperature, and reaction time. mdpi.comsemanticscholar.org Increasing the leaching agent concentration and temperature, while decreasing the particle size, generally leads to a higher vanadium leaching rate. mdpi.comsemanticscholar.org
During leaching with sodium carbonate, spherical calcium carbonate particles form and attach to the surface of the this compound. mdpi.comsemanticscholar.org
Influence of Solution pH and Anionic Species on Leaching Efficiency and Morphology.semanticscholar.org911metallurgist.com
The pH of the leaching solution significantly impacts the efficiency of vanadium extraction and the morphology of the solid phases.
In acidic solutions, such as sulfuric acid, a lower pH generally favors the dissolution of calcium vanadates. researchgate.net However, an excessively acidic environment can lead to the formation of insoluble calcium sulfate (B86663), which can coat the unreacted particles and hinder further leaching. researchgate.net
In carbonate leaching, the type of anionic species present has a notable effect on the dissolution process and the physical characteristics of the remaining solid.
Sodium Carbonate (Na₂CO₃) Solution: Leaching in sodium carbonate solution results in the formation of relatively few cracks on the surface of the this compound. mdpi.comsemanticscholar.org The process is characterized by the dissolution of the surface and the formation of a calcium carbonate product layer. semanticscholar.org
Sodium Bicarbonate (NaHCO₃) Solution: In the presence of bicarbonate ions, the dissolution process is accompanied by the formation of numerous cracks on the surface of the this compound. mdpi.comsemanticscholar.org
Ammonium (B1175870) Bicarbonate (NH₄HCO₃) Solution: Leaching with ammonium bicarbonate leads to even more pronounced crack formation, which develops in both depth and breadth. mdpi.com
The apparent activation energies for the carbonate leaching of this compound differ depending on the leaching agent, with the minimum value observed in sodium carbonate solution and the maximum in sodium bicarbonate solution. mdpi.comsemanticscholar.org
| Leaching Agent | Observed Surface Morphology | Apparent Activation Energy (kJ/mol) |
|---|---|---|
| Sodium Carbonate (Na₂CO₃) | Relatively few cracks, surface dissolution with calcium carbonate formation. mdpi.comsemanticscholar.org | 20.01 mdpi.com |
| Sodium Bicarbonate (NaHCO₃) | Formation of numerous cracks on the surface. mdpi.comsemanticscholar.org | 21.04 mdpi.com |
| Ammonium Bicarbonate (NH₄HCO₃) | More obvious and deeper cracks on the surface. mdpi.com | 20.45 mdpi.com |
Doping and Substitution Effects on this compound Properties
The chemical and physical properties of this compound can be precisely tuned through the strategic introduction of dopants and substitutional elements into its crystal lattice. These modifications can induce significant changes in the material's structural, functional, and reactive characteristics. The ability of the apatite structure, a close relative of many calcium vanadate compounds, to accommodate a wide variety of ions allows for extensive investigation into both cationic and anionic substitutions. semanticscholar.org
Impact of Cationic Substitutions (e.g., Na-doping, Sm-doping) on Structural and Functional Properties
In compounds of the series Ca₈NaX(VO₄)₆(OH)₂, where X represents a rare-earth element like Lanthanum (La), Neodymium (Nd), Samarium (Sm), Gadolinium (Gd), or Holmium (Ho), the introduction of different rare-earth elements leads to significant changes in the f-states of these elements within the electronic structure. aip.orgaip.org Specifically, for Sm-doping, the analysis of the electronic structure reveals distinct features. The preferred site for rare-earth elements like Samarium within the apatite structure is the Ca(2) position. aip.orgaip.org The substitution of Ca²⁺ by a combination of Na⁺ and Sm³⁺ maintains charge balance while influencing the local coordination environment and interatomic interactions.
Theoretical studies on sodium-containing vanadate compounds like Ca₈NaSm(VO₄)₆(OH)₂ show that the electronic structure is sensitive to the specific rare-earth element present. aip.org The interactions within the metal sublattice, influenced by the dopants, can affect the material's optical and catalytic properties. aip.org For instance, isomorphic substitutions can control the bandgap width, which is crucial for applications in catalysis and electronics. aip.org
Table 1: Effects of Cationic Substitution in Vanadate-Containing Apatites
| Substituted Compound Series | Dopant (X) | Primary Effect | Structural Implication | Reference |
| Ca₈NaX(VO₄)₆(OH)₂ | Sm, La, Nd, Gd, Ho | Modifies the partial densities of f-states of the rare-earth element. | Dopants preferentially occupy the Ca(2) site in the apatite lattice, causing subtle redistribution of electron density. | aip.orgaip.org |
| Ca₈LaX(VO₄)₆(OH)₂ | Na, Li, K, Rb, Cs | Minor changes to the partial densities of f-states of Lanthanum. | Attributed to interactions in the metal sublattice with minimal effect on the overall DOS curve shape. | aip.orgaip.org |
Anionic Substitutions (e.g., Vanadate-substituted Hydroxyapatite) and Their Structural Implications
Anionic substitution, particularly the replacement of the phosphate (B84403) group ([PO₄]³⁻) with the vanadate group ([VO₄]³⁻) in hydroxyapatite (B223615) (HA), provides another avenue to alter the material's properties. conicet.gov.ar The resulting vanadate-substituted hydroxyapatite is of interest for biomedical applications due to the biological activity of vanadium. conicet.gov.ar
The interchange of phosphate with vanadate is facilitated by the flexible and open nature of the hydroxyapatite lattice. conicet.gov.ar However, research indicates that this substitution is more readily achieved when the hydroxyapatite is in an amorphous state rather than a highly crystalline one. conicet.gov.ar The introduction of vanadate ions can influence the crystallinity, lattice parameters, and morphology of the HA structure. nih.gov As the concentration of the substituting vanadate group increases, the material may transition from a pure hydroxyapatite structure to one containing other phases, such as calcium pyrovanadate. nih.gov
Studies on europium-doped hydroxyapatite substituted with vanadate groups showed that materials with lower levels of substitution (up to two vanadate groups) retained the crystalline hexagonal structure of hydroxyapatite. nih.gov X-ray diffraction analysis confirms that the substitution of strontium for calcium in a vanadate apatite structure can be achieved without causing significant structural distortion. journalijdr.com The homogeneous distribution of vanadium throughout the resulting composite material indicates a successful and uniform substitution. journalijdr.com This ability to incorporate different ions without destabilizing the core structure opens possibilities for creating tailored biomaterials. journalijdr.com
Table 2: Structural Implications of Anionic Substitution in Hydroxyapatite
| Substitution Type | Key Finding | Resulting Structural Change | Reference |
| [VO₄]³⁻ for [PO₄]³⁻ | Substitution is more effective in amorphous hydroxyapatite. | Does not cause significant lattice distortion. | conicet.gov.ar |
| Increasing [VO₄]³⁻ content | Leads to the appearance of calcium pyrovanadate. | A decrease in the pure hydroxyapatite phase is observed. | nih.gov |
| [VO₄]³⁻ for [PO₄]³⁻ in Sr-Apatite | Homogeneous distribution of vanadium is achieved. | No significant structural distortion or alteration of the hydroxyapatite matrix occurs. | journalijdr.com |
| General Ionic Doping | Increased doping concentration. | Results in a gradual decrease in lattice parameters and reduced crystallinity. | nih.gov |
Hydration Effects and Pseudopolymorphism in Calcium Vanadate Systems
Hydration plays a critical role in the crystallization and stability of calcium-containing mineral systems, including vanadates. The interaction between ions and water molecules can dictate nucleation pathways and the resulting crystal structures. Strongly hydrated ions in a solution can stabilize pre-nucleation clusters, which can delay the onset of crystallization. mdpi.com This phenomenon is tied to the energy required to dehydrate the ions, which is a necessary step for them to incorporate into a crystal lattice. mdpi.comnih.gov
In systems containing polyoxovanadates, water molecules are often incorporated directly into the crystal structure, forming hydrates. For example, a decavanadate (B1236424) compound was synthesized as [MAImC₁]₂Ca₂[V₁₀O₂₈]·16H₂O, indicating a significant number of water molecules are integral to the crystal lattice. researchgate.net The presence and arrangement of this hydration water can significantly influence the material's properties, such as ionic conductivity. researchgate.net
This phenomenon of incorporating different amounts of solvent (water) into the crystal structure without changing the chemical composition of the compound itself is known as pseudopolymorphism. The resulting forms, called pseudopolymorphs or hydrates, can have different crystal structures and, consequently, different physical properties compared to their anhydrous counterparts. researchgate.net While specific studies on the pseudopolymorphism of this compound are not extensively detailed in the provided context, the behavior of related vanadate and calcium compounds suggests its relevance. The formation of various hydrates is a common feature, and these different hydrated forms can exhibit distinct stabilities, dissolution rates, and reactivities. researchgate.net
Future Research Trajectories and Emerging Paradigms in Calcium Metavanadate Science
Exploration of Novel Synthesis Techniques for Enhanced Structural and Functional Control
The ability to control the structure of calcium metavanadate at the micro- and nanoscale is fundamental to unlocking its full potential. Future research will increasingly focus on moving beyond traditional solid-state reactions to more sophisticated synthesis methods that offer precise control over morphology, crystallinity, and purity.
Promising research directions include:
Hydrothermal and Solvothermal Methods: These techniques allow for the synthesis of unique micro- and nanostructures by controlling parameters such as pH, temperature, and reaction time. For instance, adjusting the pH of a reaction system has been shown to selectively produce different calcium vanadate (B1173111) structures, such as CaV₆O₁₆·3H₂O sponge-like macrostructures. researchgate.netacs.org Future work will likely explore a wider range of solvents and additives to create even more complex and hierarchical architectures.
Molten Salt Synthesis (MSS): This method has been shown to be a rapid and high-yield route for producing one-dimensional (1D) this compound nanostructures. nih.gov The short reaction times, often just a few minutes, favor anisotropic growth, leading to the formation of nanoribbons. nih.gov Further investigation into the kinetics of MSS could enable the synthesis of novel morphologies with enhanced electrochemical properties for applications like calcium-ion batteries. nih.gov
Metathetic Routes: The use of metathetic reactions, particularly those mediated by microwaves, presents an intuitive pathway to crystallize various calcium vanadate hydrates. researchgate.net This approach allows for smart crystal engineering by controlling hydrogen-bonding interactions between calcium hydrates and vanadate chains. researchgate.net
Co-precipitation Methods: One-step co-precipitation has been demonstrated as a simple and cost-effective method for producing vanadate-substituted hydroxyapatite (B223615), using industrial wastes as precursors for calcium and vanadate. biointerfaceresearch.com This highlights a sustainable approach to synthesizing functional materials.
| Synthesis Method | Key Advantages | Resulting Structures/Properties | Reference |
| Hydrothermal | Controllable morphology via pH/temperature adjustment | Selectively synthesized micro/nanostructures (e.g., sponge-like macrostructures) | researchgate.netacs.org |
| Molten Salt | Rapid, high-yield | 1D nanoribbons with enhanced electrochemical performance | nih.gov |
| Microwave-mediated Metathesis | "Smart" crystal engineering | Crystalline hydrates with controlled hydrogen-bonding | researchgate.net |
| Co-precipitation | Cost-effective, uses waste materials | Nanosized vanadate/phosphate (B84403) apatites | biointerfaceresearch.com |
Advanced Characterization Techniques for In-situ and Operando Studies of Reaction Mechanisms
To understand and optimize the performance of this compound in devices, it is crucial to observe its structural and chemical evolution during operation. The development and application of advanced in-situ and operando characterization techniques are paramount.
Future research will heavily rely on:
Synchrotron-based X-ray Techniques: Techniques like in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are invaluable for tracking phase transitions, changes in lattice parameters, and the valence states of vanadium and calcium during electrochemical cycling in batteries. researchgate.netoup.com
Electron Microscopy: In-situ transmission electron microscopy (TEM) can provide real-time, atomic-resolution visualization of the intercalation and de-intercalation of ions within the this compound lattice, revealing the dynamics of structural changes.
Spectroscopic Methods: In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can probe the vibrational modes of the material, offering insights into the bonding environment and the interaction with intercalating ions and electrolytes. researchgate.netresearchgate.net Ex-situ X-ray photoelectron spectroscopy (XPS) is also crucial for analyzing the chemical states of elements on the electrode surface after cycling. oup.com
These techniques, when used in combination, will provide a holistic picture of the reaction mechanisms, helping to identify performance-limiting factors such as irreversible structural transitions or the formation of passivating surface layers. researchgate.net
Rational Design and Computational Prediction of this compound-Based Functional Materials
The traditional trial-and-error approach to materials discovery is being superseded by a more predictive, design-oriented strategy. Computational methods, particularly Density Functional Theory (DFT), are at the forefront of this paradigm shift.
Key areas for future computational research include:
Property Prediction: DFT calculations can accurately predict the electronic, optical, and thermal properties of this compound. acs.orgresearchgate.netustb.edu.cn For example, DFT has been used to show that CaV₂O₆ is an indirect band gap semiconductor with potential for optoelectronic applications and exhibits negative thermal expansion at low temperatures. acs.orgresearchgate.net
Mechanism Elucidation: Computational simulations can elucidate the fundamental mechanisms governing material properties and performance. DFT calculations have been employed to understand the diffusion kinetics of Ca²⁺ ions in host structures and the role of confined species like water molecules in enhancing structural stability during cycling. oup.com
High-Throughput Screening: By combining DFT with machine learning algorithms, researchers can rapidly screen vast numbers of potential compositions and structures to identify promising new calcium vanadate-based materials with desired functionalities for applications in batteries or as phosphors. hgxx.org A data-driven approach has already suggested a strong positive correlation between the electronegativity of a substituting metal ion and the energy storage capacity of vanadates. hgxx.org
The synergy between computational prediction and experimental validation will accelerate the discovery and optimization of new functional materials. researchgate.netacs.org
| Computational Technique | Application in CaV₂O₆ Research | Predicted Properties/Insights | Reference |
| Density Functional Theory (DFT) | Electronic & Lattice Dynamics | Indirect band gap, negative thermal expansion, ultralow thermal conductivity | acs.orgresearchgate.net |
| DFT + U | Optoelectronic Properties | Accurate description of lattice parameters and band gaps | ustb.edu.cn |
| Molecular Dynamics (MD) | Electrolyte Behavior | Identification of optimal carbonate mixtures for Ca-ion solvation | acs.org |
| Machine Learning (Adaboosting) | Performance Prediction | Ionic electronegativity is a key predictor of energy storage capacity in vanadates | hgxx.org |
Interdisciplinary Research on Coupled Environmental Remediation and Energy Applications
A significant emerging trend is the development of materials and systems that can address both environmental and energy challenges simultaneously. This compound's properties make it a candidate for such integrated applications. mdpi.comresearchgate.net
Future research could focus on:
Photocatalysis and Energy Storage: Investigating systems where this compound acts as a photocatalyst for degrading organic pollutants while simultaneously serving as an electrode in an energy storage device. ustb.edu.cn The semiconducting nature of CaV₂O₆ makes it a candidate for photocatalytic hydrogen production. mdpi.com
Waste Valorization for Energy Materials: Developing synthesis routes that use industrial byproducts or waste streams as precursors for producing high-performance this compound electrode materials, as has been demonstrated with phosphogypsum. biointerfaceresearch.com This approach contributes to a circular economy while creating valuable energy materials.
Integrated Capture and Conversion: Exploring the potential of calcium vanadate-based materials to capture environmental pollutants and catalytically convert them into useful chemicals or fuels, potentially powered by renewable energy sources.
This interdisciplinary approach requires collaboration between materials scientists, chemists, environmental engineers, and energy researchers to design and implement holistic solutions.
Synergistic Integration of Experimental and Computational Approaches
The most profound advancements in this compound science will undoubtedly arise from the tight integration of experimental synthesis and characterization with computational modeling and prediction. acs.orgacs.org This synergistic loop allows for a deeper understanding and accelerates the development cycle.
This integrated paradigm involves:
Prediction: Computational tools like DFT are used to predict the structures and properties of novel calcium vanadate compositions. biorxiv.org
Synthesis: The most promising candidates identified through computation are then synthesized using advanced, structure-controlling techniques. nih.gov
Characterization: The synthesized materials are thoroughly characterized using a suite of advanced techniques, including in-situ and operando methods, to validate the computational predictions and understand their behavior. researchgate.net
Feedback and Refinement: The experimental results are fed back into the computational models to refine their accuracy and predictive power, leading to a new cycle of prediction and discovery. researchgate.net
This comprehensive approach will be essential for navigating the complex materials landscape and for the rational design of this compound-based materials that meet the demanding requirements of future energy and environmental technologies. oup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
